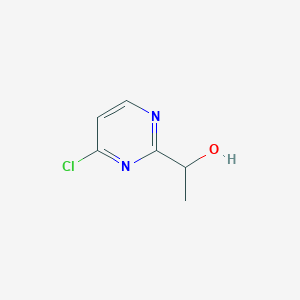

1-(4-Chloropyrimidin-2-YL)ethan-1-OL

CAS No.:

Cat. No.: VC18038984

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN2O |

|---|---|

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 1-(4-chloropyrimidin-2-yl)ethanol |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-4,10H,1H3 |

| Standard InChI Key | SDYKCNTZPBGRMS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=CC(=N1)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-chloropyrimidin-2-yl)ethan-1-ol denotes a pyrimidine ring substituted with a chlorine atom at position 4 and an ethanol group at position 2. Its molecular formula is C₆H₇ClN₂O, with a calculated molecular weight of 158.59 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .

Structural Elucidation

The core pyrimidine ring (C₄H₃N₂) features two nitrogen atoms at positions 1 and 3. Substituents include:

-

Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution .

-

Ethanol group (-CH₂CH₂OH) at position 2, introducing hydrophilicity and hydrogen-bonding capacity.

Theoretical 3D modeling predicts a planar pyrimidine ring with the ethanol side chain adopting a staggered conformation to minimize steric strain .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1-(4-chloropyrimidin-2-yl)ethan-1-ol is documented, analogous routes suggest two viable approaches:

Nucleophilic Substitution

Reaction of 2-hydroxyethylamine with 4-chloro-2-iodopyrimidine under basic conditions:

This method mirrors the synthesis of (R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol .

Coupling Reactions

Palladium-catalyzed cross-coupling between 4-chloropyrimidin-2-yl boronic acid and ethylene glycol derivatives, as seen in pyrimidine ether syntheses.

Key Reaction Mechanisms

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at position 4 activates the ring for displacement by nucleophiles (e.g., amines, alkoxides) .

-

Oxidation-Reduction: The secondary alcohol may undergo oxidation to a ketone or reduction to an alkane, depending on conditions .

Physicochemical Properties

Predicted Physical Properties

Spectroscopic Signatures

-

IR Spectroscopy: Broad O-H stretch (~3300 cm⁻¹), C-Cl stretch (750 cm⁻¹), and pyrimidine ring vibrations (1600–1450 cm⁻¹) .

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, H-5), δ 6.95 (s, 1H, H-6), δ 4.80 (t, 1H, -OH), δ 3.70 (m, 2H, -CH₂OH), δ 2.90 (m, 2H, pyrimidine-CH₂-).

Biological and Industrial Applications

Pharmaceutical Intermediate

Pyrimidine alcohols serve as precursors for antiviral and anticancer agents. The hydroxyl group enables conjugation with prodrug moieties or solubility-enhancing groups.

Coordination Chemistry

The nitrogen-rich pyrimidine ring and hydroxyl oxygen may act as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), with potential catalytic applications .

Material Science

In polymer chemistry, such compounds could function as crosslinkers or monomers for conductive polymers due to π-π stacking of aromatic rings .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume